4-Methylpiperazine-2-carboxamide dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as MPC, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of MPC is represented by the formula C₆H₁₃N₃O · 2HCl. More detailed structural information can be found on databases like PubChem .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Other reactions include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical and Chemical Properties Analysis
MPC has a molecular weight of 216.11 g/mol. More detailed physical and chemical properties can be found on databases like PubChem .Scientific Research Applications
Synthesis of Phenoxathiine Derivatives
The compound 4-Methylpiperazine-2-carboxamide dihydrochloride is synthesized and used in the creation of new carboxamides and sulfonamides, which are part of phenoxathiine derivatives. These derivatives are synthesized based on 2-arylaminopyrimidine derivatives, N-methylpiperazine, and other compounds. This process involves intramolecular cyclization and discusses the reactivity of certain compounds in the acylation of amines (Ignatovich et al., 2019).
Synthesis of N-methylpiperazine Series
This compound serves as a base structure for synthesizing new carboxylic acid amides, which are part of the N-methylpiperazine series. The synthesis involves reactions with 1-methylpiperazine or related compounds, resulting in a series of amides with the N-methylpiperazine fragment. This process contributes to the synthesis of antileukemic agent imatinib and its isomers (Koroleva et al., 2011).
Role in Metabolic Studies
The compound plays a role in studying the metabolism of certain newly synthesized compounds with anticancer activity. It helps in identifying the major metabolites in rat bile, contributing to understanding the compound's in vivo and in vitro anticancer properties and low toxicity (Jiang et al., 2007).
PET Imaging Agent Synthesis
This compound is used in synthesizing compounds for positron emission tomography (PET) imaging agents. These agents are crucial for imaging of specific enzymes in neuroinflammation, assisting in the diagnosis and understanding of various neuroinflammatory conditions (Wang et al., 2018).
Synthesis of Benzamides
The compound is used in synthesizing benzamides, which are essential in the development of pharmaceuticals. The synthesis process involves bromination and amination, and it contributes to understanding the reactions and optimizations necessary for efficient synthesis (Lu Xiao-qin, 2010).
Properties
IUPAC Name |
4-methylpiperazine-2-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c1-9-3-2-8-5(4-9)6(7)10;;/h5,8H,2-4H2,1H3,(H2,7,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMLBQNPYBQXIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.